Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)
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Overview
Description
Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is a complex organic compound known for its vibrant color properties. It is widely used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its azo group, which is responsible for its chromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethylenebenzoic acid under alkaline conditions to form the azo compound.
Complex Formation: The azo compound is then reacted with sodium chromate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Oxidized azo compounds and carboxylic acids.
Reduction: Aromatic amines.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The chromate moiety also plays a role in its reactivity. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-5-sulphophenyl)azo]benzenediazonium chloride
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
Uniqueness
Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is unique due to its specific combination of azo and chromate groups, which impart distinct chromatic and reactive properties. This makes it particularly valuable in applications requiring both color and reactivity.
Properties
CAS No. |
85118-16-7 |
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Molecular Formula |
C20H16ClCrN3NaO7S+ |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
sodium;2-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]benzoic acid;chromium;hydrate |
InChI |
InChI=1S/C20H14ClN3O6S.Cr.Na.H2O/c21-16-7-6-14(31(28,29)30)10-18(16)24-23-13-5-8-19(25)12(9-13)11-22-17-4-2-1-3-15(17)20(26)27;;;/h1-11,25H,(H,26,27)(H,28,29,30);;;1H2/q;;+1; |
InChI Key |
FTKXSVNPLNVOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)Cl)O.O.[Na+].[Cr] |
Origin of Product |
United States |
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